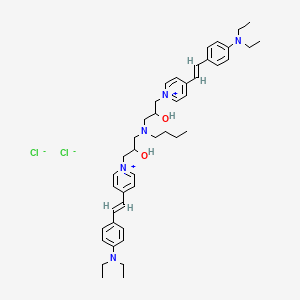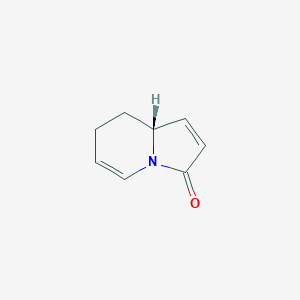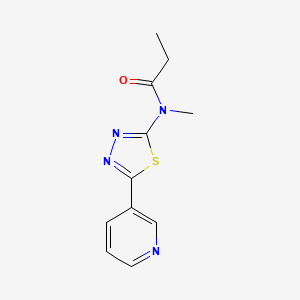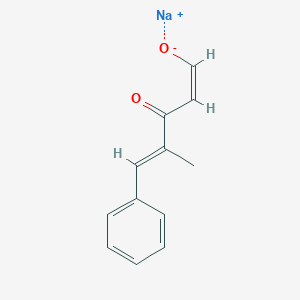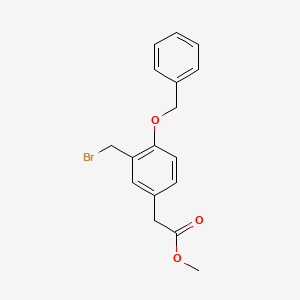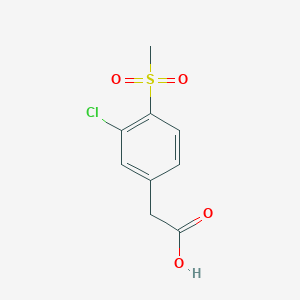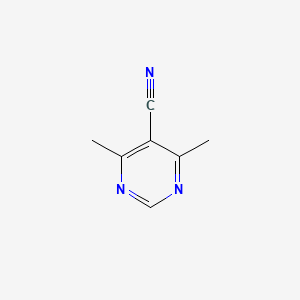
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
The synthesis of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-cyanopyrazine with sodium cyanide in the presence of a copper(I) iodide catalyst . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-Aminopyrazine-2-carboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Cyanopyrazine: Another pyrazine derivative with a cyanide group, but lacking the amino and cyanomethyl groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H5N5 |
|---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
3-amino-6-(cyanomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-1-5-4-11-7(10)6(3-9)12-5/h4H,1H2,(H2,10,11) |
InChI Key |
UKKVDBNWIBZXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


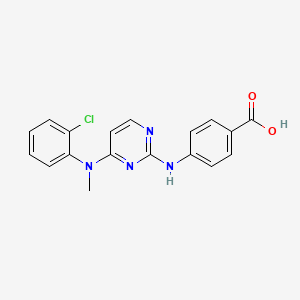
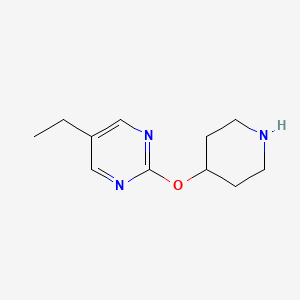

![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
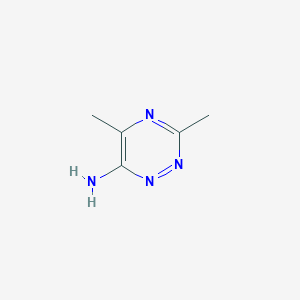
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
